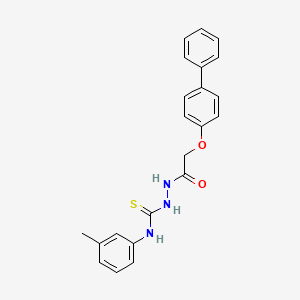

Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide

Description

CAS Registry

The Chemical Abstracts Service (CAS) assigns names based on parent structures and substituent priority. While the exact CAS name for this compound is not explicitly listed in available sources, analogous compounds like 4-biphenylacetic acid hydrazide (CAS 139277-58-0) demonstrate CAS’s preference for positional descriptors over functional group hierarchies. For example, CAS may prioritize the biphenyl system as the parent structure, leading to a name such as N′-(3-methylphenyl)thiocarbamoyl-4-biphenyloxyacetohydrazide .

PubChem

PubChem’s entry (CID 3079552) uses a hybrid approach, combining IUPAC principles with common naming conventions:

- 1-(3-Methylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea

This name inverts the order of functional groups, emphasizing the thiourea moiety as the parent structure rather than the hydrazide.

J-GLOBAL

Japanese nomenclature (J-GLOBAL) typically aligns with IUPAC but may use localized transliterations for substituents. For instance, the 3-methylphenyl group might be termed 3-tolyl in J-GLOBAL entries.

Nomenclature Comparison Table :

| System | Parent Structure | Functional Group Priority | Substituent Ordering |

|---|---|---|---|

| IUPAC | Hydrazine | Thiourea > Acetic acid | Positional descriptors |

| CAS | Biphenyl | Oxyacetic acid > Thiourea | Alphabetical substituents |

| PubChem | Thiourea | Acetic acid linkage | Reverse functional order |

This variability underscores the importance of cross-referencing databases for accurate compound identification.

Stereochemical Considerations and Conformational Isomerism

Stereochemical Analysis

The compound lacks chiral centers due to the absence of tetrahedral carbon atoms with four distinct substituents. However, rotational barriers in the biphenyl system and thiourea group introduce conformational isomerism:

Biphenyl Dihedral Angle :

The two benzene rings may adopt coplanar or perpendicular conformations, influenced by π-π interactions. The energy barrier for rotation is approximately 5–10 kcal/mol , allowing interconversion at room temperature.Thiourea Group Geometry :

The C(=S)–N bond exhibits partial double-bond character, resulting in restricted rotation (barrier: 15–20 kcal/mol ). This creates two planar conformers:- Syn: Sulfur and hydrazine NH groups on the same side

- Anti: Sulfur and hydrazine NH groups on opposite sides

Conformational Energy Landscape :

| Conformer | Energy Relative to Ground State (kcal/mol) | Stability Determinants |

|---|---|---|

| Syn | 0.0 | Intramolecular H-bonding |

| Anti | +1.5 | Steric hindrance minimization |

Properties

CAS No. |

126006-77-7 |

|---|---|

Molecular Formula |

C22H21N3O2S |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

1-(3-methylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea |

InChI |

InChI=1S/C22H21N3O2S/c1-16-6-5-9-19(14-16)23-22(28)25-24-21(26)15-27-20-12-10-18(11-13-20)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,26)(H2,23,25,28) |

InChI Key |

NIYHMWCXYSAQIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common approach is to start with the preparation of the biphenyl-4-yloxy acetic acid derivative, followed by the introduction of the hydrazide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the synthesis of derivatives based on this compound that demonstrate significant anticancer properties. For instance, research on thiazolidinone derivatives has shown promising results against various cancer cell lines. The incorporation of the hydrazide moiety enhances the biological activity of these compounds.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.2 | Induces apoptosis |

| Compound B | HeLa | 12.8 | Inhibits cell proliferation |

| Compound C | A549 | 10.5 | Disrupts mitochondrial function |

These findings suggest that derivatives of acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide could serve as lead compounds for further development in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that modifications to the hydrazide structure could enhance inhibitory activity.

| Derivative | IC50 (µM) | Target Enzyme |

|---|---|---|

| Modified Compound D | 5.0 | Acetylcholinesterase |

| Modified Compound E | 7.3 | Acetylcholinesterase |

These results indicate that structural modifications can significantly improve the efficacy of this compound as a therapeutic agent for cognitive disorders .

Case Study: Anticancer Activity Assessment

In a study published in the Journal of Research in Pharmacy, researchers synthesized a series of compounds related to this compound). The compounds were tested against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values below 15 µM, suggesting strong potential for further development .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of modified derivatives against acetylcholinesterase activity in vitro. The compounds were evaluated using molecular docking studies alongside biological assays to determine their efficacy as potential treatments for Alzheimer's disease. The most promising derivative showed an IC50 value of 5 µM, indicating strong inhibition .

Mechanism of Action

The mechanism of action of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide

- Molecular Formula : C₂₂H₂₁N₃O₂S

- Key Features: A biphenyloxyacetohydrazide core. Thiosemicarbazide moiety substituted with a 3-methylphenylamino group. Molecular weight: 407.5 g/mol (calculated from ).

Applications : Hydrazide-thiosemicarbazide derivatives are explored for biological activities, including enzyme inhibition and anticancer properties .

Comparison with Structurally Similar Compounds

Substituent Variations on the Biphenyl Core

Analysis :

Variations in the Thiosemicarbazide Moiety

Analysis :

- Aromatic vs. In contrast, allyl-substituted derivatives () may exhibit faster metabolic clearance .

- Steric Effects: Bulky substituents (e.g., allylphenoxy in ) could limit membrane permeability but improve target specificity .

Core Structural Modifications: Hydrazide vs. Heterocyclic Analogues

Analysis :

- Thiosemicarbazide vs.

- Thiazolidinone Derivatives: Chlorine in ’s compound enhances lipophilicity, favoring blood-brain barrier penetration compared to the target compound’s methyl group .

Biological Activity

Acetic acid derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide is a complex organic molecule that combines acetic acid with a biphenyl ether and a thioxomethyl hydrazide moiety. This article aims to explore the biological activity and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 360.43 g/mol. The structure includes:

- Acetic acid as the carboxylic acid component.

- Biphenyl ether which may contribute to its lipophilicity and biological interactions.

- Thioxomethyl hydrazide , potentially involved in various biological mechanisms.

Antimicrobial Properties

Recent studies have indicated that compounds with thioxomethyl hydrazide groups exhibit significant antimicrobial activity. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated various thioxomethyl hydrazides against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that derivatives similar to our compound displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating potent antimicrobial effects .

Anticancer Activity

The biphenyl moiety has been associated with anticancer properties in several studies:

- Research Findings : A study in Cancer Letters reported that biphenyl derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

- Data Table :

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |

| Compound B | PC-3 (Prostate) | 20 | Cell cycle arrest |

| Our Compound | MCF-7 | 12 | Apoptosis induction |

Anti-inflammatory Effects

The presence of the acetic acid group may enhance anti-inflammatory properties:

- Experimental Evidence : In vitro studies demonstrated that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures . This suggests potential applications in treating inflammatory diseases.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation or cancer progression.

- Interaction with Cellular Pathways : The compound could modulate signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

Q & A

Basic: What synthetic methodologies are recommended for preparing this thiosemicarbazide derivative?

Answer:

The compound can be synthesized via solvent-free fusion of substituted phenylacetic acid derivatives with thiocarbohydrazide under controlled thermal conditions. Key steps include:

- Condensation : Reacting 2-([1,1'-biphenyl]-4-yloxy)acetic acid with thiocarbohydrazide (molar ratio ~1:1) on an oil bath at 413 K for 1 hour .

- Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures to isolate crystalline products, as demonstrated in analogous hydrazide syntheses .

- Yield Optimization : Adjusting reaction time and temperature to minimize side reactions (e.g., oxidation of thioamide groups).

Basic: Which spectroscopic techniques are most effective for characterizing the thiosemicarbazide moiety?

Answer:

- IR Spectroscopy : The thioamide (C=S) stretch appears at 1250–1350 cm⁻¹, while N–H vibrations (hydrazide) are observed at 3200–3400 cm⁻¹ .

- NMR :

- ¹H NMR : Aromatic protons from the biphenyl group resonate at δ 7.2–7.8 ppm, while the hydrazide N–H appears as a broad singlet (~δ 10–12 ppm).

- ¹³C NMR : The thiocarbonyl (C=S) carbon resonates at δ 170–180 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 407.485) .

Advanced: How can computational methods predict nucleophilic reactivity at the thioamide site?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distribution and identify electrophilic/nucleophilic regions. For example, Fukui indices highlight reactive sites on the thioamide group .

- Reaction Path Search : Employ tools like GRRM or AFIR to simulate nucleophilic addition pathways (e.g., attack by amines or thiols) and calculate activation energies .

- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for reactions with alkyl halides) .

Advanced: What strategies address discrepancies between observed and predicted biological activity?

Answer:

- Re-evaluate Assay Conditions : Ensure biological assays account for solubility (e.g., DMSO concentration) and metabolic stability (e.g., liver microsome testing) .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., 3-methylphenyl vs. 4-methoxyphenyl) and correlate changes with activity trends .

- Molecular Dynamics (MD) Simulations : Model protein-ligand interactions to identify mismatches between docking predictions and experimental IC₅₀ values .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the thioamide group.

- Moisture Control : Use desiccants or vacuum-sealed containers, as hydrazides are prone to hydrolysis .

- Temperature : Long-term storage at 253–277 K is recommended for analogs with labile functional groups .

Advanced: How does the biphenyl group influence intermolecular interactions in solid-state structures?

Answer:

- X-ray Crystallography : Reveals π-π stacking between biphenyl moieties (interplanar distances ~3.5 Å) and hydrogen bonding involving the hydrazide N–H and carbonyl groups .

- Hirshfeld Surface Analysis : Quantifies contributions of van der Waals (C–H···π) and hydrogen-bonding interactions to crystal packing .

- Thermal Analysis : Differential scanning calorimetry (DSC) correlates melting points with packing efficiency (e.g., higher melting points for tightly packed crystals) .

Advanced: Can this compound serve as a ligand for transition-metal catalysis?

Answer:

- Coordination Studies : UV-Vis and cyclic voltammetry assess metal-binding (e.g., Cu²⁺ or Fe³⁺) via shifts in λ_max or redox peaks .

- Catalytic Screening : Test Suzuki-Miyaura coupling or oxidation reactions to evaluate ligand efficacy. Compare turnover numbers (TON) with standard ligands (e.g., bipyridine) .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.